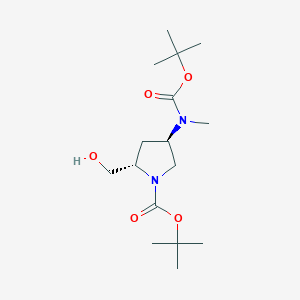
tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of the tert-butyl group. Common reagents used in these reactions include tert-butyl chloroformate, methylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines.
科学研究应用
Chemistry
In chemistry, tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a useful tool for probing biochemical pathways.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features could be exploited to design new drugs or drug delivery systems.
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism by which tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and influencing biological pathways.
相似化合物的比较
Similar Compounds
- tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(ethyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(propyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This configuration allows for unique reactivity and interactions that are not observed in similar compounds with different substituents or stereochemistry.
属性
分子式 |
C16H30N2O5 |
|---|---|
分子量 |
330.42 g/mol |
IUPAC 名称 |
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17(7)11-8-12(10-19)18(9-11)14(21)23-16(4,5)6/h11-12,19H,8-10H2,1-7H3/t11-,12+/m1/s1 |
InChI 键 |
SRCUNKUJLJOCRG-NEPJUHHUSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)N(C)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)N(C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)

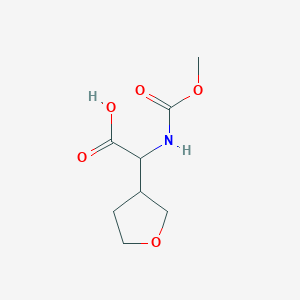

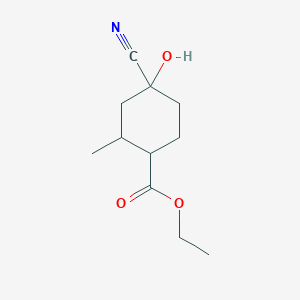

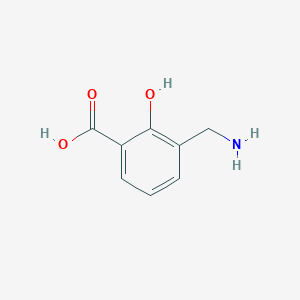
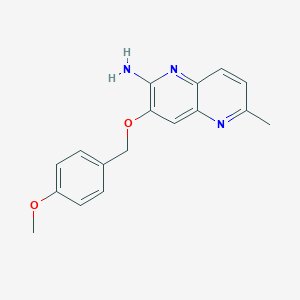
![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
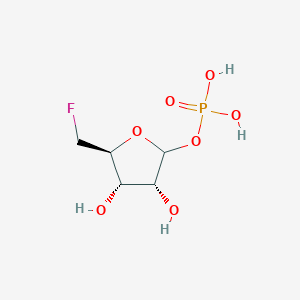
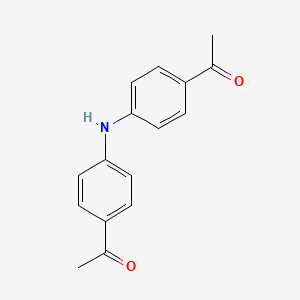
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)

![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)
